1-Methoxyhexane

CAS No.: 4747-07-3

Cat. No.: VC1645632

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4747-07-3 |

|---|---|

| Molecular Formula | C7H16O |

| Molecular Weight | 116.2 g/mol |

| IUPAC Name | 1-methoxyhexane |

| Standard InChI | InChI=1S/C7H16O/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3 |

| Standard InChI Key | ICBJCVRQDSQPGI-UHFFFAOYSA-N |

| SMILES | CCCCCCOC |

| Canonical SMILES | CCCCCCOC |

| Boiling Point | 126.1 °C |

Introduction

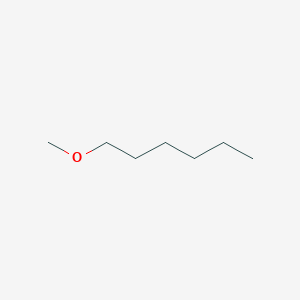

Chemical Identity and Structure

1-Methoxyhexane has the molecular formula C₇H₁₆O and a molecular weight of 116.2013 g/mol . This compound features a hexane chain with a methoxy group (-OCH3) attached to the first carbon atom. Its structure is characterized by an oxygen atom connected to both a methyl group and a hexyl group, making it a dialkyl ether.

Nomenclature and Identifiers

The compound is identified through various systematic naming conventions and unique identifiers as presented in the following table:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-methoxyhexane |

| CAS Registry Number | 4747-07-3 |

| InChI | InChI=1S/C7H16O/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3 |

| InChI Key | ICBJCVRQDSQPGI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC |

Table 1: Chemical identifiers for 1-Methoxyhexane

Alternative Names

The compound is also known by several other names in scientific literature and commercial contexts:

Physical and Chemical Properties

1-Methoxyhexane exhibits specific physical and chemical properties that determine its behavior in various environments and reactions.

Physical Properties

The compound exists as a colorless liquid under standard conditions with the following physical properties:

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 116.2013 | g/mol |

| Boiling Point | 399.2 | K (126.05°C) |

| Density | 0.81 | g/cm³ |

| Enthalpy of Vaporization (ΔᵥₐₚH°) | 42.1 | kJ/mol |

| Enthalpy of Vaporization at Boiling Point | 34.93 | kJ/mol |

Table 2: Physical properties of 1-Methoxyhexane

Spectroscopic Properties

Spectroscopic data provides essential information for compound identification and characterization:

| Property | Value | Method | Reference |

|---|---|---|---|

| Ionization Energy | ≤9.48 | PI | Ahmmed, Hudson, et al., 1990 |

Table 3: Gas phase ion energetics data for 1-Methoxyhexane

Preparation Methods

The synthesis of 1-Methoxyhexane can be achieved through various chemical routes, with the Williamson ether synthesis being the most common method.

Synthetic Routes

The primary synthetic pathway involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. For 1-Methoxyhexane specifically, this involves:

-

Reaction of sodium methoxide (CH₃ONa) with 1-bromohexane (C₆H₁₃Br)

-

The reaction proceeds under reflux conditions

-

Products include 1-Methoxyhexane and sodium bromide (NaBr) as a byproduct

The generalized reaction can be represented as:

CH₃ONa + C₆H₁₃Br → C₇H₁₆O + NaBr

Industrial Production

Industrial production of 1-Methoxyhexane follows similar synthetic principles but is scaled up with specialized equipment and conditions:

-

Large reactors with precise temperature control systems

-

Optimized reaction parameters to ensure high yield and purity

-

Efficient separation and purification techniques to isolate the desired product

Chemical Reactivity

1-Methoxyhexane participates in various chemical reactions typical of ether compounds, demonstrating characteristic reactivity patterns.

Types of Reactions

The compound undergoes several reaction types:

Oxidation Reactions

1-Methoxyhexane can be oxidized by strong oxidizing agents to form hexanoic acid and methanol. This process typically requires reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Substitution Reactions

The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions. Common nucleophiles include halides (Cl⁻, Br⁻) or other alkoxides, resulting in products such as hexyl halides or different ethers depending on the nucleophile used.

Reduction Reactions

Though less common for ethers, reduction reactions can occur under specific conditions and with appropriate reducing agents.

Applications and Research Relevance

1-Methoxyhexane has diverse applications across multiple scientific and industrial domains.

Scientific Research Applications

In scientific research, the compound serves several important functions:

-

Solvent in organic synthesis reactions

-

Model compound for studying ether behavior in biological systems

-

Intermediate in the synthesis of more complex organic compounds

Industrial Applications

The industrial relevance of 1-Methoxyhexane extends to several sectors:

-

Fragrance and flavor production

-

Solvent in various industrial processes

-

Potential pharmaceutical intermediate

Comparison with Similar Compounds

Understanding 1-Methoxyhexane in relation to similar compounds provides valuable context for its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with 1-Methoxyhexane but differ in specific functional groups:

| Compound | Structural Difference | Comparison with 1-Methoxyhexane |

|---|---|---|

| 1-Ethoxyhexane | Contains an ethoxy group (-OC₂H₅) instead of a methoxy group | Different boiling point and solubility properties |

| 1-Butoxyhexane | Contains a butoxy group (-OC₄H₉) instead of a methoxy group | Higher molecular weight and boiling point |

| 1-Methoxypentane | Contains a pentane chain instead of a hexane chain | Lower molecular weight and boiling point |

Table 4: Structural analogs of 1-Methoxyhexane and their distinctive features

Unique Properties

1-Methoxyhexane possesses distinctive characteristics that differentiate it from its analogs:

-

Specific chain length and methoxy group configuration

-

Characteristic boiling point and solubility profile

-

Defined reactivity patterns that make it suitable for specific applications

Mechanism of Action

The mechanism of action of 1-Methoxyhexane relates to its molecular structure and resulting interactions.

Solvent Properties

As an ether, 1-Methoxyhexane functions effectively as a solvent due to:

-

Its ability to dissolve a range of non-polar compounds

-

Limited hydrogen bonding capacity through its oxygen atom

-

Moderate polarity that allows it to interact with various molecular targets

Molecular Interactions

At the molecular level, 1-Methoxyhexane interacts with other compounds through:

-

Hydrogen bonding via the oxygen atom

-

Van der Waals forces through the hexyl chain

-

Dipole-dipole interactions due to the C-O bond polarity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume